molecular formula C24H26N2O4S B2832549 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide CAS No. 1396872-77-7

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2832549
CAS No.: 1396872-77-7
M. Wt: 438.54
InChI Key: YXRUFKNOFUMVHX-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with a unique structure that combines a biphenyl group, a hydroxypropyl group, and a dimethylsulfamoyl benzamide moiety

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-24(28,21-13-9-19(10-14-21)18-7-5-4-6-8-18)17-25-23(27)20-11-15-22(16-12-20)31(29,30)26(2)3/h4-16,28H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRUFKNOFUMVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps. One common approach is to start with the biphenyl compound, which undergoes a series of reactions to introduce the hydroxypropyl and dimethylsulfamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The biphenyl group can be reduced under specific conditions.

    Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the biphenyl group may produce a partially hydrogenated biphenyl compound.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide

Uniqueness

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, in particular, enhances its solubility and reactivity compared to similar compounds.

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to resolve the biphenyl, hydroxypropyl, and dimethylsulfamoyl moieties. Assign peaks based on coupling constants (e.g., biphenyl protons typically show splitting patterns between 7.1–7.6 ppm) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., O–H stretch at ~3400 cm1^{-1}, sulfonamide S=O at ~1350–1150 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for the sulfamoyl group .

Q. How should researchers design a multi-step synthesis protocol for this compound?

A typical synthesis involves:

Core Benzamide Formation : Couple 4-(dimethylsulfamoyl)benzoic acid with a biphenyl-hydroxypropyl amine precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Chiral Resolution : If stereochemistry is critical, employ chiral HPLC or enzymatic resolution to isolate enantiomers (e.g., the hydroxypropyl group may introduce stereocenters) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water) to achieve >95% purity .

Q. What stability studies are essential for long-term storage?

  • Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC to identify labile groups (e.g., sulfamoyl hydrolysis) .
  • Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9) for biological assays .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based and in vivo models be resolved?

Contradictions may arise due to:

  • Metabolic Instability : Perform LC-MS/MS to identify metabolites in plasma or liver microsomes. The hydroxypropyl group may undergo glucuronidation, reducing bioavailability .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity. For example, biphenyl derivatives often interact with cytochrome P450 enzymes .

Q. What computational strategies are effective for predicting molecular targets?

  • Molecular Docking : Model the compound against potential targets (e.g., GPCRs, ion channels) using AutoDock Vina. Prioritize binding pockets with hydrophobic residues compatible with the biphenyl group .
  • QSAR Analysis : Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications to explore:

  • Biphenyl Substituents : Introduce electron-withdrawing groups (e.g., –NO2_2) to enhance binding affinity to aromatic residues in target proteins .
  • Sulfamoyl Group Optimization : Replace dimethyl groups with cyclic amines (e.g., piperidine) to improve metabolic stability .
  • Hydroxypropyl Chain : Test ether or ester analogs to balance hydrophilicity and membrane permeability .

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein upon compound binding .
  • BRET/FRET Biosensors : Deploy bioluminescence resonance energy transfer systems to detect real-time interactions with GPCRs or kinases .

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

  • Standardize Assay Conditions : Control variables such as ATP concentration (for kinase assays) or serum content (cell-based assays) .
  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell viability (e.g., MTT) assays .

Methodological Challenges

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Quality Control : Establish strict specifications for intermediates (e.g., ≥98% purity by HPLC) and validate via 1^1H NMR .

Q. How can researchers optimize solubility for in vivo studies?

  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Prodrug Design : Convert the hydroxy group to a phosphate ester for improved pharmacokinetics .

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